molecular formula C23H23NO4 B4014025 7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one

7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No. B4014025
M. Wt: 377.4 g/mol
InChI Key: TVJHGTZCIKTXRT-UHFFFAOYSA-N
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Description

The compound “7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one” is a complex organic molecule that contains a chromen-2-one moiety, a quinolinyl moiety, and an ethoxy group. Chromen-2-one is a type of heterocyclic compound that is a derivative of chromene with a ketone functional group on the 2 position . Quinolinyl refers to a quinoline moiety, which is a type of heterocyclic aromatic organic compound. The ethoxy group is a functional group consisting of an ethyl group single-bonded to an oxygen atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement could be used for structural elucidation .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The chromen-2-one moiety might undergo reactions typical of ketones, such as nucleophilic addition. The quinolinyl moiety, being an aromatic system, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Drug Development:

Disease Mechanisms:
Biomarker Discovery:
Pharmacokinetics:

Computational Chemistry and Machine Learning

Scientific research intersects with computational methods:

Molecular Modeling:
Machine Learning Applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could also involve the design and synthesis of analogs with improved properties or bioactivity .

properties

IUPAC Name

7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-ethyl-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-3-16-13-22(26)28-23-15(2)20(11-10-18(16)23)27-14-21(25)24-12-6-8-17-7-4-5-9-19(17)24/h4-5,7,9-11,13H,3,6,8,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJHGTZCIKTXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Reactant of Route 4
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7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one
Reactant of Route 6
7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one

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